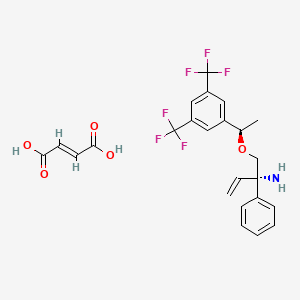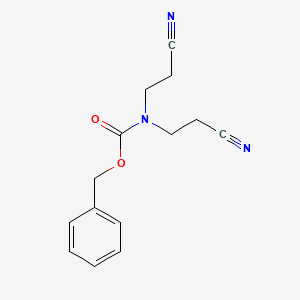
Benzyl bis(2-cyanoethyl)carbamate
Overview
Description
Benzyl bis(2-cyanoethyl)carbamate is a chemical compound . It is a type of carbamate, which are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes .
Molecular Structure Analysis
The molecular structure of Benzyl bis(2-cyanoethyl)carbamate is represented by the formula C14H15N3O2 . The compound can be viewed as the ester of carbamic acid and benzyl alcohol .Chemical Reactions Analysis
While specific chemical reactions involving Benzyl bis(2-cyanoethyl)carbamate are not detailed in the available resources, it is known that carbamates play an important role in modern drug discovery and medicinal chemistry . They are susceptible to various reactions such as hydrogenation .Scientific Research Applications
Organic Synthesis Applications
Isoindolinone Formation via Bischler-Napieralski-type Cyclization
Isopropyl carbamates derived from benzylamines have been shown to yield isoindolinones when treated with phosphorus pentoxide at room temperature. This process, a Bischler-Napieralski-type cyclization, highlights the utility of carbamates in facilitating smooth conversions to valuable organic compounds. The proposed mechanism involves a carbamoyl cation, rationalizing the efficient cyclization observed in these reactions (Adachi et al., 2014).
Pharmacological Research
Prodrugs for Amidines
Carbamate analogues of 2,5-bis(4-amidinophenyl)furan have been synthesized and evaluated as prodrugs against Pneumocystis carinii pneumonia in an immunosuppressed rat model. These bis-carbamates demonstrated enhanced activity compared to the parent drug, with notable efficacy observed for specific carbamate derivatives upon both intravenous and oral administration. This research underscores the potential of carbamate derivatives as prodrug candidates for various therapeutic applications (Rahmathullah et al., 1999).
Material Science
Electrochromic Properties of Copolymers Containing Carbazole
The synthesis of copolymers containing carbazole units and their electrochromic properties have been explored. These materials were prepared via electrochemical oxidative polymerization and demonstrated promising spectroelectrochemical and electrochromic characteristics. Such copolymers, with their significant switching abilities, are potential candidates for applications in smart windows and display technologies (Aydın & Kaya, 2013).
Antiviral Research
Activity Against Herpes Simplex Virus
Research on the activity of benzyl bis(thiosemicarbazone) compounds and their palladium(II) complexes against herpes simplex virus has shown that these compounds possess significant antiviral properties. In particular, a palladium(II)-benzyl bis(thiosemicarbazone) complex demonstrated notable activity against acyclovir-resistant virus strains, highlighting its potential as an antiviral agent (Genova et al., 2004).
Mechanism of Action
properties
IUPAC Name |
benzyl N,N-bis(2-cyanoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c15-8-4-10-17(11-5-9-16)14(18)19-12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACVZYUFYYHHDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N(CCC#N)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl bis(2-cyanoethyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



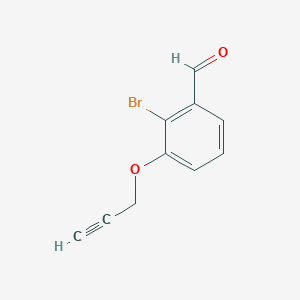
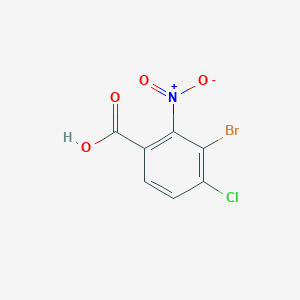
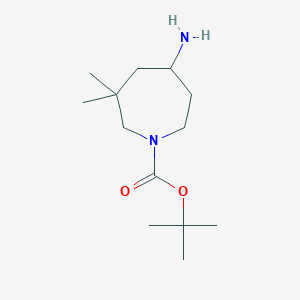
![1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine](/img/structure/B1383840.png)

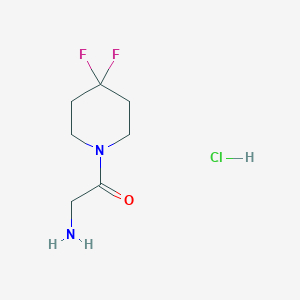
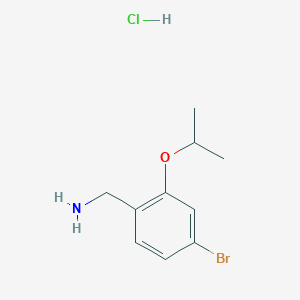
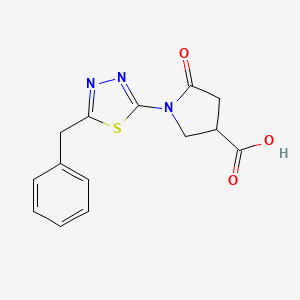
![4-amino-1-(3-fluorophenyl)-7,7-dimethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383847.png)
![1-(4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B1383849.png)
![4-Amino-7-methyl-1-phenyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383850.png)
![4-amino-1-(3-fluorophenyl)-7-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383851.png)

